molecular formula C15H18N4O3S B2589288 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034481-94-0

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2589288
CAS No.: 2034481-94-0
M. Wt: 334.39
InChI Key: XNALAGSFQOUSHP-UHFFFAOYSA-N
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Description

3-((6-Methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034481-94-0) is a chemical compound with a molecular formula of C15H18N4O3S and a molecular weight of 334.39 g/mol . This molecule is characterized by a piperidine core that is functionalized with a 6-methoxypyrazin-2-yloxy group and a carboxamide linkage to a thiophen-2-yl group. The compound is of significant interest in medicinal chemistry research, particularly in the investigation of novel therapies for parasitic diseases. It is featured in patent literature covering compounds and compositions for the treatment of parasitic diseases such as malaria, indicating its potential as an antimalarial agent targeting Plasmodium falciparum . The structural motif of a piperidine-1-carboxamide is a recognized pharmacophore in drug discovery, often employed to fine-tune the physicochemical properties and potency of bioactive molecules. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns. It is available in various quantities for research purposes, with commercial suppliers listing offers for amounts ranging from micromoles to 50mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(6-methoxypyrazin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-21-12-8-16-9-13(17-12)22-11-4-2-6-19(10-11)15(20)18-14-5-3-7-23-14/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNALAGSFQOUSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a methoxypyrazine moiety, and a thiophene group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S, with a molecular weight of 305.35 g/mol. The compound's structure can be represented as follows:

Structure 3 6 methoxypyrazin 2 yl oxy N thiophen 2 yl piperidine 1 carboxamide\text{Structure }3-\text{ 6 methoxypyrazin 2 yl oxy N thiophen 2 yl piperidine 1 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The methoxypyrazine moiety is believed to play a role in modulating various signaling pathways, potentially influencing cellular responses.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds featuring piperidine and pyrazine rings have shown promise in inhibiting tumor growth in various cancer models.
  • Antimicrobial Properties : The presence of the thiophene group is associated with enhanced antimicrobial activity against certain pathogens.
  • Neurological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antitumor Efficacy : A study investigated the antitumor effects of related compounds in vitro, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of thiophene-containing compounds. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new antibiotics.
  • Neuropharmacological Evaluation : In vivo studies assessed the impact of similar piperidine derivatives on behavior in rodent models, revealing anxiolytic and antidepressant-like effects.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPiperidine derivativesCytotoxicity in cancer cell lines
AntimicrobialThiophene derivativesActivity against Gram-positive bacteria
NeurologicalPiperidine analogsAnxiolytic and antidepressant effects

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
3-((6-Methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (Target) C₁₅H₁₇N₅O₃S 355.40 6-methoxy-pyrazine, thiophene-2-yl Hypothesized enzyme modulation
BK66808 () C₁₄H₁₅FN₄O₂S 322.36 5-fluoro-pyrimidin-2-yl, thiophene-2-yl Undisclosed, likely kinase/inhibitor
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide () C₁₃H₁₂ClN₃OS 293.77 Chlorophenyl, thiophene-2-yl Antibacterial (vs. Streptomycin)
Rédafamdastat () C₂₄H₂₁F₃N₆O₂ 490.46 Trifluoromethyl-pyridine, pyridazine-3-yl FAAH inhibitor (enzyme-targeted)

Substituent Effects on Activity

  • Methoxy vs. Halogen Substituents :
    The methoxy group in the target compound may enhance lipophilicity compared to halogenated analogs like BK66808 (fluoro) or the chlorophenyl derivative in . Halogenated compounds often exhibit stronger antibacterial activity due to improved membrane penetration and electrophilic interactions , while methoxy groups could favor metabolic stability or reduce cytotoxicity .
  • Pyrazine vs. Pyridazine/Pyrimidine :
    Pyrazine (nitrogens at 1,4 positions) differs from pyridazine (1,2) and pyrimidine (1,3). Rédafamdastat (pyridazine-based) inhibits FAAH, suggesting nitrogen positioning critically affects enzyme binding . The target compound’s pyrazine may offer distinct electronic properties for alternative targets.
  • Thiophene Role : Thiophene-2-yl groups are recurrent in active compounds (e.g., ), likely contributing to π-π stacking or hydrophobic interactions in target binding.

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